3-iodo-N-methyl-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
3-iodo-N-methyl-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C10H9F3INO It is a benzamide derivative characterized by the presence of iodine, methyl, and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-methyl-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as iodobenzene, methylamine, and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium or copper, to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-methyl-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-iodo-N-methyl-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-iodo-N-methyl-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the iodine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide
- 3-fluoro-2-iodo-N-(2,2,2-trifluoroethyl)benzamide
Uniqueness
3-iodo-N-methyl-N-(2,2,2-trifluoroethyl)benzamide is unique due to the specific combination of iodine, methyl, and trifluoroethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in substitution reactions and improved binding affinity to biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H9F3INO |
---|---|
Molecular Weight |
343.08 g/mol |
IUPAC Name |
3-iodo-N-methyl-N-(2,2,2-trifluoroethyl)benzamide |
InChI |
InChI=1S/C10H9F3INO/c1-15(6-10(11,12)13)9(16)7-3-2-4-8(14)5-7/h2-5H,6H2,1H3 |
InChI Key |
FKRHXXYOZLKPFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(F)(F)F)C(=O)C1=CC(=CC=C1)I |
Origin of Product |
United States |
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